molecular formula C18H19F3N4O B2701094 N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415633-09-7

N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No.: B2701094
CAS No.: 2415633-09-7
M. Wt: 364.372
InChI Key: GKMJBOBQIBSRBM-UHFFFAOYSA-N
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Description

N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring is synthesized through cyclization reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed using condensation reactions involving appropriate starting materials.

    Coupling Reaction: The isoquinoline and pyrimidine moieties are coupled together using amide bond formation techniques, often involving reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-2-methylpyrimidine-4-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide: Lacks the methyl group, potentially altering its reactivity and interactions.

Uniqueness

N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is unique due to the presence of both the trifluoromethyl and methyl groups, which can influence its chemical stability, reactivity, and biological activity. These functional groups may enhance its potential as a drug candidate or material precursor.

Properties

IUPAC Name

N-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-3-25-8-7-13-12(10-25)5-4-6-14(13)24-17(26)15-9-16(18(19,20)21)23-11(2)22-15/h4-6,9H,3,7-8,10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMJBOBQIBSRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=NC(=N3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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